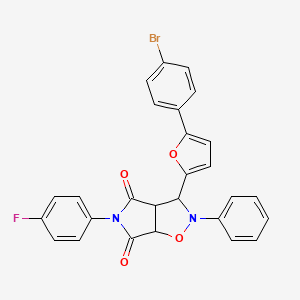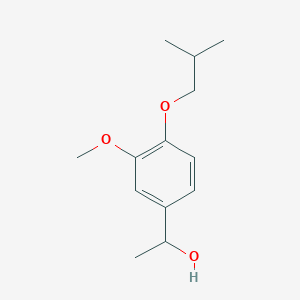![molecular formula C28H16Br2N4O4 B12618875 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-99-6](/img/structure/B12618875.png)
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes bromomethyl and nitrophenyl groups attached to a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. The bromomethyl groups are introduced through bromination reactions, while the nitrophenyl groups are added via ethynylation reactions. Common reagents used in these reactions include bromine, acetylene derivatives, and nitrophenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Aplicaciones Científicas De Investigación
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and photonic devices, due to its unique electronic and optical properties
Mecanismo De Acción
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the nitrophenyl and ethynyl groups.
4-[(4-bromophenyl)ethynyl]pyridine: Contains ethynyl and bromophenyl groups but differs in the position and number of substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains bromine and nitro groups but lacks the bipyridine core.
Uniqueness
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is unique due to its combination of bromomethyl, nitrophenyl, and ethynyl groups attached to a bipyridine core. This unique structure imparts distinct electronic, optical, and chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
918309-99-6 |
|---|---|
Fórmula molecular |
C28H16Br2N4O4 |
Peso molecular |
632.3 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
Clave InChI |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
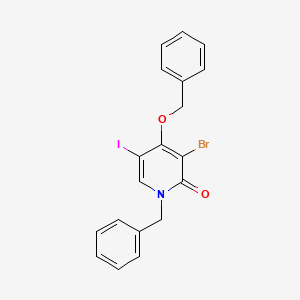
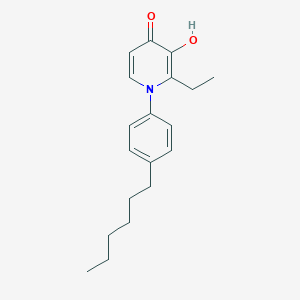
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
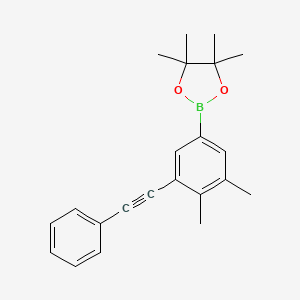
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
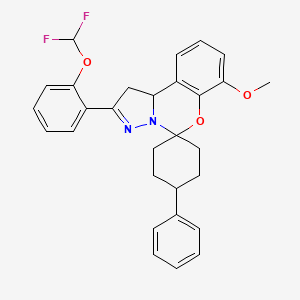
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
